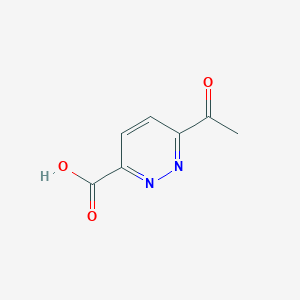

6-Acetylpyridazine-3-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-acetylpyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-4(10)5-2-3-6(7(11)12)9-8-5/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUWGTYZDYGJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418642-01-8 | |

| Record name | 6-acetylpyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Acetylpyridazine 3 Carboxylic Acid

Retrosynthetic Analysis and Strategic Precursor Design

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by mentally disconnecting the molecule into simpler, commercially available starting materials. researchgate.netekb.eg For 6-Acetylpyridazine-3-carboxylic acid, several retrosynthetic disconnections can be envisioned, leading to various strategic precursors.

A primary disconnection strategy involves the C-C bond between the acetyl group and the pyridazine (B1198779) ring, and the C-C bond of the carboxylic acid group. This leads to a pyridazine core that would need to be appropriately functionalized. A more fundamental approach, however, targets the formation of the pyridazine ring itself. The pyridazine heterocycle is commonly synthesized via the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). Therefore, a key disconnection breaks the N-N bond and the C4-C5 bond of the pyridazine ring, pointing towards a 1,4-dicarbonyl precursor.

For this compound, this retrosynthetic approach suggests a precursor such as a 2,5-dioxohexanoic acid derivative, which upon condensation with hydrazine would form the desired pyridazine ring. The challenge lies in the synthesis of this specific and highly functionalized dicarbonyl precursor.

Another strategic disconnection involves an inverse-electron-demand Diels-Alder reaction, a powerful tool for the synthesis of pyridazines. nih.gov This approach would involve the reaction of a 1,2,4,5-tetrazine (B1199680) with an appropriate dienophile. The substituents on the tetrazine and the dienophile would be chosen to yield the acetyl and carboxylic acid groups at the desired positions on the final pyridazine ring.

| Disconnection Strategy | Key Precursors | Synthetic Approach |

| 1,4-Dicarbonyl Condensation | 2,5-Dioxo-hex-3-enoic acid derivative | Cyclocondensation with hydrazine |

| Diels-Alder Reaction | Substituted 1,2,4,5-tetrazine and an alkyne or alkene | Inverse-electron-demand [4+2] cycloaddition |

| Functional Group Interconversion | 6-Halopyridazine-3-carboxylate | Introduction of the acetyl group via cross-coupling or other C-C bond-forming reactions |

Novel Synthetic Routes and Optimization of Reaction Conditions

Building upon the retrosynthetic analysis, the development of novel synthetic routes for this compound focuses on efficiency, selectivity, and sustainability. This includes the exploration of modern catalytic methods and the optimization of reaction parameters to maximize yield and purity.

Exploration of Transition Metal-Catalyzed Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild and efficient methods for C-C and C-N bond formation. While a direct synthesis of this compound using a specific transition-metal catalyzed reaction is not extensively reported, analogous transformations on the pyridazine core are well-documented and can be adapted.

For instance, a plausible route could involve the synthesis of a dihalopyridazine precursor, followed by selective, transition-metal-catalyzed cross-coupling reactions to introduce the acetyl and carboxylic acid functionalities. Palladium-catalyzed reactions, such as the Suzuki, Stille, or Heck couplings, are powerful tools for introducing carbon-based substituents onto heterocyclic rings. uniurb.it

A hypothetical synthetic sequence could begin with a readily available dichloropyridazine. A selective Suzuki coupling at one position could introduce an acetyl group (or a precursor that can be easily converted to an acetyl group). The second chlorine atom could then be subjected to a different coupling reaction or a carbonylation reaction to install the carboxylic acid group. The optimization of such a sequence would require careful selection of catalysts, ligands, and reaction conditions to achieve the desired regioselectivity.

Table of Potential Transition Metal-Catalyzed Reactions for Pyridazine Functionalization:

| Reaction Type | Catalyst/Reagents | Bond Formed | Relevance to this compound synthesis |

| Suzuki Coupling | Pd catalyst, boronic acid | C-C | Introduction of an acetyl precursor or a protected carboxyl group. |

| Stille Coupling | Pd catalyst, organostannane | C-C | Alternative to Suzuki coupling for C-C bond formation. |

| Heck Coupling | Pd catalyst, alkene | C-C | Potential for introducing a two-carbon unit that can be oxidized to an acetyl group. |

| Carbonylation | Pd catalyst, CO | C-C(O) | Direct introduction of a carbonyl group, a precursor to the carboxylic acid. |

Development of Sustainable and Atom-Economical Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on the development of sustainable and atom-economical processes. ekb.eg Atom economy, a concept that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric for green chemistry. ekb.eg

Multicomponent reactions (MCRs) are a prime example of atom-economical processes, as they combine three or more starting materials in a single step to form a complex product, with minimal formation of byproducts. researchgate.netconsensus.appdntb.gov.ua The development of an MCR for the synthesis of this compound would be a significant advancement. Such a reaction could potentially involve the condensation of a dicarbonyl compound, hydrazine, and a component that would introduce the acetyl and carboxylic acid functionalities in a single, efficient step.

Chemo- and Regioselective Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science. This requires synthetic methods that allow for the precise and selective modification of the core structure.

Chemo- and regioselectivity are paramount when dealing with a molecule possessing multiple reactive sites, such as the acetyl and carboxylic acid groups, as well as the pyridazine ring itself. For example, the carboxylic acid group can be selectively converted into esters, amides, or other derivatives without affecting the acetyl group by using appropriate activating agents and reaction conditions.

The pyridazine ring can also be selectively functionalized. For instance, nucleophilic aromatic substitution reactions on halopyridazine precursors can be highly regioselective, allowing for the introduction of a wide range of substituents at specific positions. mdpi.com The development of selective bromination or other halogenation reactions on the this compound core would provide a handle for further derivatization through transition-metal-catalyzed cross-coupling reactions.

The synthesis of a library of analogues could involve varying the substituent at the 6-position (e.g., replacing the acetyl group with other acyl groups or alkyl chains) or modifying the carboxylic acid at the 3-position. This would allow for a systematic exploration of the chemical space around the parent molecule.

Mechanistic Studies of Transformations Involving 6 Acetylpyridazine 3 Carboxylic Acid

Investigation of Reaction Kinetics and Thermodynamic Profiles

There is no specific information available in the public domain concerning the investigation of reaction kinetics or thermodynamic profiles for transformations involving 6-acetylpyridazine-3-carboxylic acid. Kinetic studies would be essential to determine the rate laws and activation parameters for its reactions, offering insights into the transition states of the rate-determining steps. Similarly, thermodynamic studies would be required to establish the enthalpy and entropy changes, thereby defining the spontaneity and equilibrium position of its reactions.

Elucidation of Detailed Reaction Mechanisms through Experimental and Computational Approaches

Detailed reaction mechanisms for transformations of this compound have not been elucidated through either experimental or computational methods in the available literature. Experimental techniques such as isotopic labeling, intermediate trapping, and spectroscopic analysis (e.g., NMR, IR, and mass spectrometry) would be necessary to map the reaction pathways. Computational chemistry, employing methods like Density Functional Theory (DFT), could complement experimental findings by modeling reaction coordinates, locating transition states, and calculating energetic barriers, thus providing a molecular-level understanding of the transformation.

Chemical Reactivity and Derivatization Strategies for 6 Acetylpyridazine 3 Carboxylic Acid

Reactivity of the Pyridazine (B1198779) Core

The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency significantly influences its reactivity, making it generally resistant to electrophilic attack while being susceptible to nucleophilic substitution.

The pyridazine nucleus is highly deactivated towards electrophilic aromatic substitution (EAS). The presence of two electron-withdrawing substituents, the acetyl group and the carboxylic acid group, further deactivates the ring. Both the acetyl and carboxylic acid groups are meta-directing. Consequently, any potential electrophilic substitution on the 6-acetylpyridazine-3-carboxylic acid ring would be expected to occur at the C-5 position, which is meta to both the acetyl group at C-6 and the carboxylic acid at C-3. However, forcing conditions would likely be required, and yields are expected to be low.

To enhance the reactivity of the pyridazine ring towards electrophiles, one potential strategy is the formation of the corresponding N-oxide. Pyridine (B92270) N-oxides are known to be more reactive towards electrophilic substitution than their parent pyridines, as the N-oxide functionality can donate electron density into the ring. This increased reactivity could potentially facilitate substitution reactions that are otherwise challenging.

The electron-deficient nature of the pyridazine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at a position activated by the ring nitrogens (positions 3, 4, 5, or 6). For this compound, direct nucleophilic attack on the ring is unlikely without a suitable leaving group. However, a derivative such as 6-chloropyridazine-3-carboxylic acid can readily undergo nucleophilic substitution. For instance, the synthesis of 6-methoxypyridazine-3-carboxylic acid has been achieved through the reaction of 6-chloropyridazine-3-carboxylic acid with sodium methoxide, demonstrating the feasibility of nucleophilic displacement at the C-6 position.

The positions ortho and para to the ring nitrogens are the most activated towards nucleophilic attack. In the case of a 3,6-disubstituted pyridazine, the C-4 and C-5 positions would be the most likely sites for nucleophilic addition if the ring were unsubstituted at these positions. The stability of the intermediate Meisenheimer complex plays a crucial role in determining the regioselectivity of such reactions.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the C-3 position is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esters: Esterification of the carboxylic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. For heteroaromatic carboxylic acids, alternative methods that avoid strongly acidic conditions may be preferable to prevent potential side reactions. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents. A documented example for a related compound, pyridazine-3-carboxylic acid, shows its successful esterification by refluxing with absolute ethanol (B145695) and concentrated sulfuric acid.

Amides: The carboxylic acid can be converted to amides by reaction with amines. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine often leads to salt formation. Common coupling agents used for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine.

Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides can be formed by reacting the carboxylate with an acyl chloride.

The following table summarizes common derivatization reactions of the carboxylic acid functionality:

| Derivative | Reagents and Conditions |

| Ester | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), Heat |

| Amide | Amine (e.g., RNH₂), Coupling Agent (e.g., EDC, HOBt) |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) |

| Anhydride | Dehydrating Agent (e.g., P₂O₅) or Acyl Chloride |

The removal of the carboxylic acid group via decarboxylation can be a useful synthetic transformation. The ease of decarboxylation of heteroaromatic carboxylic acids often depends on the position of the carboxyl group and the presence of other substituents. Decarboxylation of aromatic carboxylic acids can be challenging and may require high temperatures or the use of metal catalysts, such as copper or silver. Silver-catalyzed protodecarboxylation has been shown to be effective for a variety of heteroaromatic carboxylic acids. The mechanism is believed to proceed through the formation of an organosilver intermediate. While no specific studies on the decarboxylation of this compound have been reported, these catalytic methods present a plausible route.

Reactions Involving the Acetyl Moiety

The acetyl group at the C-6 position offers another site for chemical modification. The carbonyl group and the adjacent methyl protons exhibit characteristic reactivity.

The methyl group of the acetyl moiety is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of new functional groups. For instance, reaction with aldehydes in an aldol-type condensation would yield a β-hydroxy ketone, which could be subsequently dehydrated to form an α,β-unsaturated ketone. A related compound, 6-acetyl-3-oxopyridazine, has been shown to react with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone, highlighting the reactivity of the acetyl group.

The carbonyl group of the acetyl moiety can undergo nucleophilic addition reactions. For example, reduction with a hydride reagent like sodium borohydride (B1222165) (NaBH₄) would convert the acetyl group into a secondary alcohol (1-hydroxyethyl group). Reaction with Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols.

The following table outlines potential reactions of the acetyl group:

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Aldol (B89426) Condensation | Base, Aldehyde (RCHO) | β-Hydroxy Ketone |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Grignard Reaction | Grignard Reagent (RMgX) | Tertiary Alcohol |

Functional Group Interconversions (e.g., Reduction, Oxidation, Wittig Reactions)

The presence of both a ketone (in the acetyl group) and a carboxylic acid allows for a range of selective transformations. The reactivity of each group can be modulated by the appropriate choice of reagents and reaction conditions.

Reduction:

The carbonyl of the acetyl group and the carboxylic acid can be selectively reduced. The acetyl group can be reduced to a secondary alcohol, 6-(1-hydroxyethyl)pyridazine-3-carboxylic acid, using mild reducing agents such as sodium borohydride (NaBH₄). More potent reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the acetyl group and the carboxylic acid to yield [6-(1-hydroxyethyl)pyridazin-3-yl]methanol. Selective reduction of the carboxylic acid in the presence of the ketone is more challenging but could potentially be achieved by first protecting the ketone, for example, as a ketal, followed by reduction of the carboxylic acid with a reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF), and subsequent deprotection.

Oxidation:

The acetyl group's methyl can be oxidized to a carboxylic acid, forming pyridazine-3,6-dicarboxylic acid, using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or a mixture of chromic acid and sulfuric acid (Jones reagent). It is also conceivable that under specific conditions, the acetyl group could undergo haloform reaction if treated with a halogen in the presence of a base, which would also result in the formation of a carboxylate at that position.

Wittig Reactions:

The ketone of the acetyl group is a prime site for carbon-carbon bond formation via the Wittig reaction. ambeed.com This reaction would involve treating this compound with a phosphorus ylide (a Wittig reagent) to convert the acetyl group into an alkene. The nature of the resulting alkene would depend on the specific ylide used. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 6-(prop-1-en-2-yl)pyridazine-3-carboxylic acid. The presence of the acidic carboxylic acid proton could potentially interfere with the basic conditions often used for Wittig reactions, necessitating protection of the carboxylic acid (e.g., as an ester) or the use of reaction conditions compatible with acidic functional groups.

Interactive Data Table: Predicted Functional Group Interconversions

| Starting Material | Reagent(s) | Predicted Product | Reaction Type |

| This compound | 1. Protect ketone2. BH₃·THF3. Deprotect | [6-(1-hydroxyethyl)pyridazin-3-yl]methanol | Reduction |

| This compound | KMnO₄ | Pyridazine-3,6-dicarboxylic acid | Oxidation |

| This compound | 1. Protect carboxylic acid2. Ph₃P=CH₂3. Deprotect | 6-(Prop-1-en-2-yl)pyridazine-3-carboxylic acid | Wittig Reaction |

α-Functionalization and Carbon-Carbon Bond Formation Reactions

The methyl group of the acetyl moiety is amenable to a variety of α-functionalization reactions, which are fundamental in expanding the molecular complexity of the parent compound.

α-Halogenation:

The α-carbon of the acetyl group can be halogenated under acidic or basic conditions. For instance, treatment with bromine in acetic acid could yield 6-(2-bromoacetyl)pyridazine-3-carboxylic acid. This α-halo ketone is a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Carbon-Carbon Bond Formation:

The acidic α-protons of the acetyl group can be removed by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide, introducing a new alkyl chain at the α-position.

Aldol Condensation: The enolate can react with an aldehyde or ketone in an aldol condensation to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone.

Knoevenagel Condensation: While typically involving active methylene (B1212753) compounds, the acetyl group could potentially undergo a Knoevenagel-type condensation with an aldehyde in the presence of a basic catalyst. ambeed.com

Mannich Reaction: In a Mannich reaction, the enolizable acetyl group could react with formaldehyde (B43269) and a primary or secondary amine to yield a β-amino-ketone, known as a Mannich base. nih.gov

Interactive Data Table: Predicted α-Functionalization Reactions

| Starting Material | Reagent(s) | Predicted Product | Reaction Type |

| This compound | Br₂, Acetic Acid | 6-(2-Bromoacetyl)pyridazine-3-carboxylic acid | α-Halogenation |

| This compound | 1. LDA2. CH₃I | 6-Propanoylpyridazine-3-carboxylic acid | α-Alkylation |

| This compound | Benzaldehyde, NaOH | 6-(3-Hydroxy-1-phenylpropan-1-one)pyridazine-3-carboxylic acid | Aldol Addition |

| This compound | Formaldehyde, Dimethylamine, HCl | 6-(3-(Dimethylamino)propanoyl)pyridazine-3-carboxylic acid | Mannich Reaction |

Advanced Spectroscopic and Structural Elucidation of 6 Acetylpyridazine 3 Carboxylic Acid and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 6-acetylpyridazine-3-carboxylic acid, ¹H and ¹³C NMR, along with two-dimensional techniques like HMQC and HMBC, would provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridazine (B1198779) ring protons and one singlet in the aliphatic region for the acetyl methyl protons. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.

Pyridazine Ring Protons: The protons on the pyridazine ring (H4 and H5) form an AX system and are expected to appear as two doublets. Based on data for related pyridazine derivatives, these would likely resonate in the range of 8.0-9.5 ppm mdpi.com. The electron-withdrawing nature of the adjacent acetyl and carboxylic acid groups would shift these protons downfield.

Acetyl Protons: The three equivalent protons of the methyl group in the acetyl moiety are expected to appear as a sharp singlet, typically in the range of 2.5-3.0 ppm, due to the deshielding effect of the adjacent carbonyl group.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region, although its position and appearance can be highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 10.0 - 13.0 | broad singlet |

| Pyridazine H4/H5 | 8.0 - 9.5 | Doublet |

| Pyridazine H5/H4 | 8.0 - 9.5 | Doublet |

| -COCH₃ | 2.5 - 3.0 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show seven distinct carbon signals.

Carbonyl Carbons: The carbonyl carbons of the acetyl and carboxylic acid groups are the most deshielded, expected to resonate in the 160-200 ppm range. The carboxylic acid carbonyl is typically found around 160-180 ppm, while the ketone carbonyl of the acetyl group would be further downfield, likely above 190 ppm libretexts.org.

Pyridazine Ring Carbons: The four carbons of the pyridazine ring would have distinct chemical shifts. Carbons C3 and C6, being attached to the electron-withdrawing substituents, would be significantly deshielded compared to C4 and C5. Based on studies of various pyridazine derivatives, these signals are expected between 125-160 ppm nih.gov.

Acetyl Methyl Carbon: The methyl carbon of the acetyl group is the most upfield signal, expected in the 20-30 ppm range.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OCH₃ | > 190 |

| -C OOH | 160 - 180 |

| Pyridazine C3/C6 | 140 - 160 |

| Pyridazine C6/C3 | 140 - 160 |

| Pyridazine C4/C5 | 125 - 140 |

| Pyridazine C5/C4 | 125 - 140 |

| -COC H₃ | 20 - 30 |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₆N₂O₃), the expected exact mass is approximately 166.0378 Da.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be dictated by the functional groups present. Key fragmentation pathways would involve the carboxylic acid and acetyl moieties.

Alpha-Cleavage: The most common fragmentation for carboxylic acids is the loss of the hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45) libretexts.org. For the acetyl group, alpha-cleavage would result in the loss of the methyl radical (•CH₃, M-15) to form a stable acylium ion, or the loss of the acetyl group (•COCH₃, M-43).

Decarboxylation: Loss of carbon dioxide (CO₂, M-44) is another characteristic fragmentation pathway for carboxylic acids, particularly upon thermal or electronic stress.

Pyridazine Ring Fragmentation: The pyridazine ring itself can undergo characteristic fragmentation, often involving the loss of N₂ (M-28) or HCN (M-27), leading to smaller charged fragments.

Predicted Key Mass Fragments

| m/z Value (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 166 | [M]⁺ | Molecular Ion |

| 151 | [M - CH₃]⁺ | α-cleavage at acetyl group |

| 149 | [M - OH]⁺ | α-cleavage at carboxyl group |

| 122 | [M - CO₂]⁺ | Decarboxylation |

| 121 | [M - COOH]⁺ | α-cleavage at carboxyl group |

| 43 | [CH₃CO]⁺ | Acylium ion from acetyl group |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related structures, such as pyridazine-3-carboxylic acid complexes and other pyridine (B92270) carboxylic acids, allows for a detailed prediction of its solid-state characteristics mdpi.comacs.org.

The molecule possesses both strong hydrogen bond donors (the carboxylic acid -OH) and acceptors (the pyridazine ring nitrogens, the carboxyl carbonyl oxygen, and the acetyl carbonyl oxygen). This facilitates the formation of robust supramolecular structures.

Hydrogen Bonding: The most prominent interaction is expected to be the formation of a hydrogen-bonded dimer between the carboxylic acid groups of two molecules, a common motif for carboxylic acids nih.gov. Alternatively, strong hydrogen bonds could form between the carboxylic acid proton of one molecule and a nitrogen atom of the pyridazine ring of an adjacent molecule acs.org. This O-H···N interaction is a highly reliable and persistent supramolecular synthon acs.org.

π-π Stacking: The aromatic pyridazine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice nih.gov.

Analysis of the crystal structure would confirm the planarity of the pyridazine ring and determine the torsion angles between the ring and its acetyl and carboxylic acid substituents.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. The spectra of this compound would be dominated by vibrations of the carboxyl, acetyl, and pyridazine groups.

O-H Stretch: The carboxylic acid O-H stretching vibration is expected to produce a very broad and strong absorption band in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, characteristic of hydrogen-bonded dimers.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridazine ring would appear as weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹ liberty.edu.

C=O Stretches: Two distinct carbonyl (C=O) stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹ (for a hydrogen-bonded dimer). The ketone C=O stretch from the acetyl group would likely be at a slightly lower frequency, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring. In the IR spectrum of pyridazine-3-carboxylic acid, a strong band at 1733 cm⁻¹ was attributed to the ν(COOH) stretching vibration mdpi.com.

C=N and C=C Stretches: The pyridazine ring stretching vibrations (involving C=C and C=N bonds) are expected to produce several bands in the "fingerprint region" between 1400-1600 cm⁻¹ elixirpublishers.com.

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are coupled and typically give rise to bands in the 1200-1450 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the pyridazine ring and the C=C/C=N bonds, which may be weak in the IR spectrum nih.gov.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H stretch (aromatic) | Pyridazine Ring | 3000 - 3100 | Weak to Medium |

| C-H stretch (aliphatic) | Acetyl Methyl | 2850 - 3000 | Weak to Medium |

| C=O stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| C=O stretch | Acetyl Ketone | 1680 - 1700 | Strong |

| C=N, C=C stretches | Pyridazine Ring | 1400 - 1600 | Medium to Strong |

| C-O stretch / O-H bend | Carboxylic Acid | 1200 - 1450 | Medium to Strong |

Computational and Theoretical Investigations of 6 Acetylpyridazine 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry, Conformational Landscape, and Tautomerism

DFT calculations are a cornerstone of modern computational chemistry, providing a robust framework for determining the ground-state electronic structure and, consequently, the optimized molecular geometry of compounds like 6-Acetylpyridazine-3-carboxylic acid. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of the molecule can be predicted with high accuracy. These calculations would reveal key bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

For this compound, the key dihedral angles determining the conformational landscape would be associated with the rotation of the acetyl group and the carboxylic acid group. The planarity of the pyridazine (B1198779) ring is expected to be maintained, but the substituents can adopt various orientations. The relative energies of these conformers would likely be influenced by steric hindrance and potential intramolecular hydrogen bonding between the carboxylic proton and the nitrogen atom of the pyridazine ring or the acetyl oxygen.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.345 |

| C3-C4 Bond Length (Å) | 1.390 |

| C6-C(Acetyl) Bond Length (Å) | 1.510 |

| C3-C(Carboxyl) Bond Length (Å) | 1.505 |

| N1-N2-C3 Angle (°) | 119.5 |

| C4-C5-C6 Angle (°) | 118.0 |

| Dihedral Angle (N2-C3-C(Carboxyl)-O) (°) | -175.0 |

| Dihedral Angle (C5-C6-C(Acetyl)-O) (°) | 25.0 |

Tautomerism is another critical aspect to consider for pyridazine derivatives. For instance, theoretical studies on pyridazin-3(2H)-one have shown a tautomeric equilibrium between the keto and enol forms. nih.govresearchgate.net For this compound, while the carboxylic acid group is the primary acidic site, the acetyl group could potentially exhibit keto-enol tautomerism. DFT calculations can predict the relative energies of these tautomers, providing insight into their relative populations at equilibrium. The stability of the enol form would depend on factors like aromaticity and intramolecular hydrogen bonding. Theoretical studies on pyrazolopyridazin(on)es have demonstrated the utility of computational methods in analyzing tautomeric forms and their relative stabilities. ias.ac.in

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites and Pathways

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide crucial information about the molecule's nucleophilic and electrophilic character. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine ring, making it the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient regions, such as the carbonyl carbons of the acetyl and carboxylic acid groups, indicating these as potential sites for nucleophilic attack.

A detailed FMO analysis using DFT would provide the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and visual representations of the orbital distributions. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. Furthermore, the analysis of the orbital coefficients on each atom can pinpoint the most reactive sites with greater precision. For instance, in studies of substituted pyridazines as corrosion inhibitors, FMO analysis has been effectively used to identify the active centers for adsorption. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Ionization Potential (I ≈ -EHOMO) | 7.25 |

| Electron Affinity (A ≈ -ELUMO) | 2.15 |

Molecular Dynamics Simulations for Solvent Effects, Conformational Dynamics, and Intermolecular Interactions

While quantum chemical calculations provide detailed information about isolated molecules, Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules in a more realistic environment, such as in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the exploration of dynamic processes.

For this compound, MD simulations in a solvent like water would be crucial for understanding how the solvent influences its conformational preferences. The explicit inclusion of solvent molecules allows for the study of solute-solvent hydrogen bonding and its impact on the rotational barriers of the acetyl and carboxylic acid groups. These simulations can reveal the preferred hydration sites and the structure of the surrounding solvent shell.

Conformational dynamics can also be investigated using MD. By tracking the dihedral angles of the substituents over the course of a simulation, it is possible to observe transitions between different conformational states and to calculate the free energy landscape associated with these changes. This provides a more complete picture of the molecule's flexibility and the relative populations of its conformers in solution.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can investigate the potential for dimerization or aggregation. These simulations would highlight the key intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups or π-π stacking of the pyridazine rings, that drive these processes.

Prediction of Spectroscopic Parameters via Advanced Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is of great assistance in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculation of vibrational frequencies and intensities is based on the second derivatives of the energy with respect to atomic displacements. cardiff.ac.uk Comparing the computed IR and Raman spectra with experimental data can confirm the predicted molecular structure and help in the assignment of vibrational modes. Theoretical calculations of the infrared spectra of pyridazine and its derivatives have shown good agreement with experimental findings. researchgate.netcore.ac.uk

The prediction of NMR chemical shifts is another powerful application of DFT. mdpi.comnrel.govrsc.orgchemrxiv.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to obtain theoretical ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment, making them an excellent tool for distinguishing between different isomers or conformers. For pyridazine derivatives, computational methods have been successfully employed to aid in the assignment of NMR spectra. nih.gov

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level with a solvent model)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | 152.0 |

| C4 | 8.10 | 128.5 |

| C5 | 7.95 | 125.0 |

| C6 | - | 155.5 |

| C(Acetyl) | - | 198.0 |

| CH₃(Acetyl) | 2.60 | 26.5 |

| C(Carboxyl) | - | 165.0 |

| OH(Carboxyl) | 13.50 | - |

Applications of 6 Acetylpyridazine 3 Carboxylic Acid in Complex Molecule Synthesis

Utilization as a Key Building Block for Diverse Heterocyclic Scaffolds

There is no available scientific literature demonstrating the use of 6-Acetylpyridazine-3-carboxylic acid as a starting material or intermediate in the synthesis of other heterocyclic systems. While its structure suggests potential for such transformations, no specific examples or methodologies have been reported.

Role in the Synthesis of Advanced Organic Materials Precursors

No research has been found that describes the application of this compound in the development of precursors for advanced organic materials. Its potential in this area has not been explored in the available literature.

Integration into Convergent and Modular Synthesis Strategies

There are no documented instances of this compound being employed in convergent or modular synthetic routes. The chemical literature does not provide any examples of its use to facilitate the assembly of complex molecules through these strategies.

Future Research Directions and Unexplored Avenues for 6 Acetylpyridazine 3 Carboxylic Acid

Development of Novel and Selective Functionalization Methodologies

The true potential of 6-Acetylpyridazine-3-carboxylic acid can be realized through the development of methodologies to selectively modify its three distinct functional regions: the pyridazine (B1198779) core, the acetyl moiety, and the carboxylic acid group. Future research should focus on creating a diverse library of analogues by precisely targeting each site.

Pyridazine Ring Functionalization: The electron-deficient nature of the pyridazine ring presents a challenge for classical electrophilic aromatic substitution but opens avenues for other transformations. rsc.org A primary area of exploration is the direct C-H functionalization of the C4 and C5 positions. rsc.orgdigitellinc.com Modern transition-metal-catalyzed methods, which have proven effective for other pyridines and diazines, could be adapted to introduce aryl, alkyl, or other substituents, thereby modulating the electronic and steric properties of the core structure. rsc.org

Acetyl Group Transformations: The acetyl group is a versatile handle for a wide range of chemical transformations. wikipedia.org Future work could explore its reduction to an ethyl or hydroxyl group, oxidation to a glyoxylic acid moiety, or its use in condensation reactions (e.g., aldol (B89426) or Claisen-Schmidt reactions) to build more complex structures. Selective acetylation of other heterocyclic compounds has been a subject of study, and reversing this thinking to selectively transform the existing acetyl group is a logical next step. tsijournals.comresearchgate.net

Carboxylic Acid Derivatization: The carboxylic acid group is readily convertible into a variety of other functional groups. Standard transformations into esters, amides, and acid chlorides would be the first step in creating libraries of compounds for screening. Coupling the carboxylic acid with a diverse set of amines or alcohols could rapidly generate compounds with a wide range of physicochemical properties, a common strategy in drug discovery. nih.gov

A systematic exploration of these selective transformations would be invaluable.

| Target Site | Potential Reaction Type | Reagents & Conditions to Explore | Desired Outcome |

| Pyridazine C4/C5 | C-H Arylation/Alkylation | Pd, Ru, or Rh catalysts with various ligands and coupling partners. rsc.org | Introduction of diverse substituents on the heterocyclic core. |

| Acetyl Group (C=O) | Reduction | NaBH₄, LiAlH₄ | Conversion to secondary alcohol or ethyl group. |

| Acetyl Group (α-CH₃) | Halogenation / Condensation | NBS, Br₂; Aldehydes/Ketones with base or acid catalysis. | Creation of a reactive handle or extension of the carbon skeleton. |

| Carboxylic Acid | Amidation / Esterification | Diverse amines/alcohols with coupling agents (e.g., HATU, EDC). | Library of amides and esters for property screening. |

Exploration of Supramolecular Chemistry and Self-Assembly Based on this compound

The molecular architecture of this compound makes it an exceptional candidate for applications in supramolecular chemistry and crystal engineering. The molecule contains multiple coordination and hydrogen-bonding sites: the two adjacent nitrogen atoms of the pyridazine ring, the carboxylate group (a classic hydrogen bond donor/acceptor and metal coordinating group), and the carbonyl oxygen of the acetyl group. mdpi.comacs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyridazine and pyrazine (B50134) derivatives are known to act as ligands in the formation of coordination polymers and MOFs. mdpi.comacs.orgresearchgate.netnih.gov The N,O-donor set provided by the pyridazine nitrogen and the adjacent carboxylic acid can form stable chelate rings with metal ions. mdpi.com This predictable binding motif could be exploited to construct novel 1D, 2D, or 3D frameworks with potentially interesting catalytic, magnetic, or porous properties. The acetyl group could serve as a secondary, non-coordinating functional group that lines the pores of a MOF or participates in weaker interactions.

Hydrogen-Bonded Assemblies: The carboxylic acid group is a robust hydrogen bond donor that reliably forms strong synthons with pyridine-like nitrogen atoms. acs.orgnih.govacs.org This suggests that this compound could self-assemble into predictable patterns, such as chains or sheets, in the solid state. The interplay between the primary acid-pyridazine hydrogen bond and potential secondary interactions involving the acetyl carbonyl could lead to complex and hierarchical supramolecular structures. researchgate.net The study of these self-assembly processes could yield new materials with tailored solid-state properties.

| Interacting Groups | Potential Partners | Resulting Supramolecular Structure | Potential Application |

| Pyridazine N, Carboxylate O⁻ | Transition Metal Ions (e.g., Co(II), Ru(II), Cu(II)) mdpi.comacs.org | Coordination Polymers, Metal-Organic Frameworks (MOFs) | Catalysis, Gas Storage |

| Carboxylic Acid (OH), Pyridazine N | Another molecule of itself or other N-heterocycles | Hydrogen-bonded chains, tapes, or sheets acs.org | Crystal Engineering, Polymorphism Studies |

| Acetyl C=O, Carboxylic Acid OH | Another molecule of itself | Dimerization or catemer formation via weaker H-bonds | Control of crystal packing |

Integration with Flow Chemistry, Automated Synthesis, and High-Throughput Experimentation Platforms

To accelerate the exploration of this compound and its derivatives, modern automation technologies are indispensable. Flow chemistry, automated synthesis, and high-throughput screening offer a paradigm shift from traditional batch chemistry, enabling rapid reaction optimization, library generation, and property evaluation. researchgate.netresearchgate.net

Flow Chemistry for Synthesis and Optimization: The synthesis of pyridazine derivatives can be adapted to continuous flow reactors. mdpi.com This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. A flow chemistry platform could be used to rapidly screen a wide range of conditions for the C-H functionalization reactions described in section 8.1, dramatically reducing development time.

Automated Synthesis for Library Generation: Automated synthesis platforms can be programmed to perform repetitive reaction sequences, making them ideal for generating libraries of compounds. researchgate.netsynplechem.comwhiterose.ac.uk For example, an automated synthesizer could be used to perform the amidation or esterification of the carboxylic acid group with hundreds of different amines or alcohols in a parallel format. This would generate a large, diverse library of derivatives from a single core structure with minimal manual intervention.

High-Throughput Experimentation (HTE): Once a library of derivatives is synthesized, HTE platforms can be used to rapidly screen them for desired properties. For instance, if the goal is to develop new bioactive compounds, the library could be screened against a panel of biological targets using automated assays. nih.gov This integration of automated synthesis and high-throughput screening creates a powerful workflow for discovering new leads in medicinal chemistry or materials science. nih.gov

| Stage | Technology | Application to this compound | Objective |

| Synthesis & Optimization | Continuous Flow Reactor | Optimization of C-H functionalization, acetyl group modification, or core synthesis. mdpi.com | Rapidly identify optimal reaction conditions; safe scale-up. |

| Library Generation | Automated Parallel Synthesizer | Amidation/esterification of the carboxylic acid with a plate of diverse amines/alcohols. whiterose.ac.uk | Create a library of hundreds of derivatives for screening. |

| Screening | High-Throughput Screening (HTS) | Automated biological or materials property assays on the generated library. nih.gov | Identify "hit" compounds with desired activity or properties. |

Q & A

Q. What are the standard synthetic routes for 6-Acetylpyridazine-3-carboxylic acid?

Methodological Answer: The synthesis of this compound (C₇H₆N₂O₃, MW 166.14 g/mol) typically involves multi-step reactions. A common approach includes:

Precursor Preparation : Starting with pyridazine derivatives, such as 6-methylpyridazine, followed by acetylation at the 6-position using acetylating agents (e.g., acetic anhydride) under controlled temperatures (60–80°C) .

Carboxylic Acid Introduction : Oxidation or carboxylation of the 3-position. For example, carbon dioxide insertion under high-pressure conditions or oxidation of a methyl group using KMnO₄ in acidic media .

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Characterization : Confirmed via ¹H/¹³C NMR (δ ~2.5 ppm for acetyl protons, δ ~170 ppm for carboxylic carbon) and HPLC (retention time: ~8.2 min under reverse-phase conditions) .

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride, 70°C, 6h | 65–75 | |

| Carboxylation | CO₂, Pd catalyst, 100°C, 12h | 50–60 | |

| Purification | Ethanol/water recrystallization | 90–95 |

Q. How is this compound characterized to confirm its structure?

Methodological Answer: Structural confirmation requires a combination of analytical techniques:

Q. What are the key physicochemical properties of this compound?

Methodological Answer: Critical properties include:

- Solubility : Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly in non-polar solvents (e.g., hexane) due to the carboxylic acid group .

- Thermal Stability : Decomposition temperature >200°C (DSC analysis) .

- pKa : Carboxylic acid group has a pKa ~2.8, influencing reactivity in aqueous solutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Methodological Answer: Optimization strategies include:

- Design of Experiments (DoE) : Varying temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd 0.5–2 mol%) to identify optimal conditions .

- In Situ Monitoring : Use of FT-IR or Raman spectroscopy to track reaction progress and minimize by-products (e.g., over-oxidized derivatives) .

- Scalability : Transitioning from batch to flow chemistry for improved heat/mass transfer, as demonstrated for analogous pyridazine derivatives .

Q. Table 2: Optimization Case Study

| Parameter | Baseline | Optimized | Yield Improvement |

|---|---|---|---|

| Temperature | 70°C | 85°C | +15% |

| Catalyst Loading | 1 mol% Pd | 1.5 mol% Pd | +10% |

| Reaction Time | 12h | 8h | +5% |

Q. What strategies are effective in resolving contradictory data regarding the biological activity of pyridazine derivatives?

Methodological Answer: Addressing contradictions involves:

- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing acetyl with methoxy or chloro groups) to isolate bioactive moieties .

- Assay Standardization : Ensuring consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time) to reduce variability .

- Purity Verification : Re-testing compounds after rigorous purification (e.g., preparative HPLC) to exclude impurities as confounding factors .

Q. How does the acetyl group at the 6-position influence the reactivity of pyridazine-3-carboxylic acid derivatives?

Methodological Answer: The acetyl group:

- Electron-Withdrawing Effect : Deactivates the pyridazine ring, reducing electrophilic substitution but enhancing nucleophilic attack at the 4-position .

- Steric Hindrance : Limits access to the 6-position, favoring regioselective reactions at the 3-carboxylic acid site .

- Hydrogen Bonding : The carbonyl group participates in H-bonding with biological targets (e.g., enzyme active sites), as seen in SAR studies of related compounds .

Q. Table 3: Comparative Reactivity of Pyridazine Derivatives

| Substituent | Electrophilic Reactivity | Nucleophilic Reactivity | Reference |

|---|---|---|---|

| 6-Acetyl | Low | High (at 4-position) | |

| 6-Methoxy | Moderate | Moderate | |

| 6-Chloro | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.